(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-21(19,20)14-6-4-8-17(10-14)15(18)13-5-3-7-16-9-13/h3,5,7,9,12,14H,4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCROLTJCCINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: This step usually involves sulfonylation reactions using reagents like isobutylsulfonyl chloride.
Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Bulk and Polarity: The target compound’s isobutylsulfonyl group enhances polarity compared to analogs with phenyl or morpholine groups, likely reducing membrane permeability but improving water solubility. Aminomethylphenyl and phenethylpyridin-3-yl substituents in increase molecular weight and may enhance receptor affinity through additional hydrogen bonding or hydrophobic interactions.
Biological Activity: Compounds with pyridinyl-piperidinyl methanone scaffolds, such as those in , exhibit GLUT4 binding and inhibition, analogous to ritonavir’s modulation of glucose metabolism . Morpholine-containing analogs (e.g., ) display moderate lipophilicity (logP ~1.48), which could favor blood-brain barrier penetration, unlike the more polar target compound.
Physicochemical Properties
- logP and Solubility : The target compound’s logP is predicted to be lower than morpholine-containing analogs (e.g., ) due to the sulfonyl group’s polar nature. This may limit its use in CNS-targeted applications but improve solubility for oral administration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(isobutylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step pathways:
- Step 1 : Alkylation of a lithiated piperidine intermediate with isobutylsulfonyl chloride.
- Step 2 : Coupling with pyridin-3-ylmethanone via amide bond formation under conditions like EDCI/HOBt in DMF .
- Optimization : Reaction yields improve with controlled temperatures (0–25°C), anhydrous solvents (e.g., THF), and catalytic DMAP. Monitor via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm sulfonyl group (δ 3.1–3.3 ppm for SO₂CH₂) and pyridine aromatic protons (δ 8.1–8.5 ppm) .
- HPLC/MS : Use C18 columns (ACN/water + 0.1% formic acid) for purity (>95%); ESI-MS to confirm molecular ion [M+H]+ (calc. 337.4 g/mol) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., C: 60.5%, H: 6.3%, N: 8.3%, S: 9.5%) .
Q. What solvent systems are suitable for solubility studies?
- Experimental Design : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (dichloromethane) for synthetic steps. Use shake-flask method with UV-Vis quantification at λmax ~260 nm (pyridine absorbance) .
Q. How can researchers identify biological targets for this compound?
- Approach :
- In silico Docking : Use AutoDock Vina with protein databases (e.g., PDB) to predict binding to kinase or GPCR targets.
- Biochemical Assays : Screen against enzyme panels (e.g., kinases, phosphatases) using fluorescence polarization or SPR for binding kinetics (e.g., Kd < 1 µM) .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies for sulfonyl-piperidine derivatives?
- Case Study : Compare (3-(isobutylsulfonyl)piperidin-1-yl) vs. (4-(methylsulfonyl)piperidin-1-yl) analogs:
- Activity : Isobutylsulfonyl groups enhance lipophilicity (logP ~2.8 vs. 2.1) and membrane permeability (Caco-2 assay Papp > 10⁻⁶ cm/s) but reduce aqueous solubility .
- Data Reconciliation : Use molecular dynamics simulations to correlate steric bulk (van der Waals volume) with target binding .
Q. How does pH affect the stability of the sulfonyl group in aqueous buffers?
- Degradation Analysis :
- Conditions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Findings : Sulfonyl hydrolysis occurs at pH < 3 (t₁/₂ ~4 hrs) but is stable at neutral pH (t₁/₂ > 48 hrs). Monitor via LC-MS for sulfonic acid byproduct (m/z 255.1) .
Q. What enantiomer-specific activities are observed in chiral analogs?
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/ethanol).
- Biological Data : (R)-enantiomer shows 5x higher inhibition of COX-2 (IC50 0.8 µM) vs. (S)-enantiomer (IC50 4.2 µM) .
Q. How can computational modeling predict metabolic pathways?
- In silico Tools : Use GLORY or MetaSite to identify Phase I oxidation sites (e.g., piperidine ring) and Phase II glucuronidation (pyridine-N-oxide formation). Validate with microsomal assays (human liver microsomes, NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
